molecular formula C15H19ClN2O3 B2843432 2-Chloro-N-[4-(2,3-dihydro-1,4-benzoxazin-4-yl)-4-oxobutyl]propanamide CAS No. 2411221-97-9

2-Chloro-N-[4-(2,3-dihydro-1,4-benzoxazin-4-yl)-4-oxobutyl]propanamide

Cat. No. B2843432
CAS RN: 2411221-97-9
M. Wt: 310.78
InChI Key: MCFCUXOHMGMQBL-UHFFFAOYSA-N
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Description

2-Chloro-N-[4-(2,3-dihydro-1,4-benzoxazin-4-yl)-4-oxobutyl]propanamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of 2-Chloro-N-[4-(2,3-dihydro-1,4-benzoxazin-4-yl)-4-oxobutyl]propanamide is not fully understood. However, it is believed to work by inhibiting specific enzymes or pathways that are involved in the development and progression of various diseases. For example, in cancer cells, this compound has been shown to inhibit the activity of specific enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
2-Chloro-N-[4-(2,3-dihydro-1,4-benzoxazin-4-yl)-4-oxobutyl]propanamide has been shown to exhibit various biochemical and physiological effects. In cancer cells, it has been shown to induce cell cycle arrest and apoptosis, which leads to the death of cancer cells. In bacterial infections, it has been shown to inhibit the growth and replication of bacteria. In inflammation, it has been shown to inhibit the production of specific cytokines that are involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

2-Chloro-N-[4-(2,3-dihydro-1,4-benzoxazin-4-yl)-4-oxobutyl]propanamide has several advantages and limitations for lab experiments. One of the main advantages is its high potency and specificity towards specific targets, which makes it an ideal candidate for drug development. However, one of the limitations is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on 2-Chloro-N-[4-(2,3-dihydro-1,4-benzoxazin-4-yl)-4-oxobutyl]propanamide. One of the directions is to explore its potential as a drug candidate for the treatment of various diseases. Another direction is to investigate its mechanism of action and identify specific targets that it interacts with. Additionally, there is a need to improve its solubility and bioavailability for in vivo studies.
Conclusion
In conclusion, 2-Chloro-N-[4-(2,3-dihydro-1,4-benzoxazin-4-yl)-4-oxobutyl]propanamide is a chemical compound that has potential applications in various scientific fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been studied extensively. There are several future directions for the research on this compound, which can lead to the development of new drugs and therapies for various diseases.

Synthesis Methods

The synthesis of 2-Chloro-N-[4-(2,3-dihydro-1,4-benzoxazin-4-yl)-4-oxobutyl]propanamide involves the reaction of 2,3-dihydro-1,4-benzoxazin-4-one with 4-chlorobutanoyl chloride in the presence of triethylamine. This reaction results in the formation of the desired compound. The purity of the compound can be improved through various purification techniques such as recrystallization or column chromatography.

Scientific Research Applications

2-Chloro-N-[4-(2,3-dihydro-1,4-benzoxazin-4-yl)-4-oxobutyl]propanamide has been studied for its potential applications in various scientific fields. One of the major applications is in medicinal chemistry, where this compound has been explored as a potential drug candidate for the treatment of various diseases. It has been shown to exhibit significant activity against cancer cells, bacterial infections, and inflammation.

properties

IUPAC Name

2-chloro-N-[4-(2,3-dihydro-1,4-benzoxazin-4-yl)-4-oxobutyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O3/c1-11(16)15(20)17-8-4-7-14(19)18-9-10-21-13-6-3-2-5-12(13)18/h2-3,5-6,11H,4,7-10H2,1H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCFCUXOHMGMQBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCCC(=O)N1CCOC2=CC=CC=C21)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-[4-(2,3-dihydro-1,4-benzoxazin-4-yl)-4-oxobutyl]propanamide

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